molecular formula C13H9F3S B8003231 1,3-Difluoro-4-[(3-fluorophenyl)sulfanylmethyl]benzene

1,3-Difluoro-4-[(3-fluorophenyl)sulfanylmethyl]benzene

Cat. No.: B8003231
M. Wt: 254.27 g/mol
InChI Key: PTCRSXWZYUHOKX-UHFFFAOYSA-N
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Description

1,3-Difluoro-4-[(3-fluorophenyl)sulfanylmethyl]benzene is a fluorinated aromatic compound featuring a benzene core substituted with two fluorine atoms at the 1- and 3-positions and a sulfanylmethyl group linked to a 3-fluorophenyl moiety at the 4-position.

Properties

IUPAC Name

2,4-difluoro-1-[(3-fluorophenyl)sulfanylmethyl]benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9F3S/c14-10-2-1-3-12(6-10)17-8-9-4-5-11(15)7-13(9)16/h1-7H,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTCRSXWZYUHOKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)SCC2=C(C=C(C=C2)F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9F3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1,3-Difluoro-4-[(3-fluorophenyl)sulfanylmethyl]benzene is a synthetic organic compound characterized by its unique structure, which includes fluorine atoms and a sulfanylmethyl group attached to a benzene ring. This compound has garnered attention for its potential biological activities, particularly in pharmaceutical applications. The presence of fluorine enhances the compound's properties, potentially influencing its interaction with biological targets.

  • Chemical Formula: C₁₃H₉F₃S
  • Molecular Weight: 254.27 g/mol
  • CAS Number: 1443344-84-0
PropertyValue
Molecular FormulaC₁₃H₉F₃S
Molecular Weight254.27 g/mol
DensityNot specified
Melting PointNot specified
Boiling PointNot specified

The biological activity of this compound is hypothesized to involve interactions with various molecular targets, including enzymes and receptors. The fluorine atoms may enhance lipophilicity, allowing better membrane penetration and interaction with biological systems. The sulfanylmethyl group could facilitate covalent bonding with target proteins, potentially altering their function.

Biological Activity Studies

Recent studies have focused on the compound's antimicrobial and anticancer properties. Here are some key findings:

Antimicrobial Activity

In a study evaluating the antibacterial properties of structurally similar compounds, it was found that the introduction of fluorine atoms significantly increased activity against Staphylococcus aureus. The compound exhibited a minimum inhibitory concentration (MIC) that suggests potential effectiveness in treating bacterial infections.

Anticancer Activity

Research into the anticancer effects of related compounds indicates that modifications in the phenyl ring can enhance cytotoxicity against various cancer cell lines. For instance, structural analogs demonstrated significant growth inhibition in Jurkat and HT29 cells, with IC50 values comparable to established chemotherapeutics like doxorubicin.

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies highlight that:

  • Fluorination : The presence of fluorine is critical for enhancing biological activity.
  • Sulfanylmethyl Group : This moiety is essential for interaction with biological targets.
  • Phenyl Substitution : Variations in substitution patterns on the phenyl ring can lead to different levels of activity.

Case Studies

  • Antibacterial Study : A compound similar to this compound was tested against various bacterial strains. The results indicated enhanced activity due to the fluorinated phenyl groups.
  • Cytotoxicity Assay : In vitro assays demonstrated that modifications to the benzene ring led to increased cytotoxicity in cancer cell lines, suggesting that this compound could be further developed as an anticancer agent.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects: Fluorine vs. Bromine

The compound 1-Bromo-4-[(3-fluorophenyl)sulfanylmethyl]benzene (C₁₃H₁₀BrFS, MW 297.19 g/mol) shares a nearly identical backbone but replaces the 1,3-difluoro substituents with a single bromine atom at the 1-position . Key differences include:

  • Molecular Weight and Polarity: Bromine’s larger atomic radius (1.85 Å vs.
  • Electronic Effects : Bromine’s lower electronegativity (2.96 vs. fluorine’s 3.98) reduces electron-withdrawing effects, which may alter reactivity in substitution or coupling reactions.

Sulfanylmethyl Linkages and Aromatic Systems

cis-1,2-Bis{[4-(4-pyridyl)pyrimidin-2-yl]-sulfanylmethyl}benzene features dual sulfanylmethyl groups bridging pyridylpyrimidine arms to a benzene ring . Comparative insights:

  • Synthesis : Both compounds utilize base-catalyzed nucleophilic substitution (e.g., thiols reacting with dihalides), as seen in the synthesis of the cis-bis compound .
  • Conformational Stability : The cis compound’s π-π interactions between pyridyl and pyrimidine rings (3.654–3.775 Å distances) stabilize its structure . For the target compound, fluorine’s electron-withdrawing nature may reduce π-π stacking but enhance dipole-dipole interactions.

Fluorine Substitution Patterns

2,3-Difluoro-1-[2-[2-methoxyethyl(methyl)amino]ethoxy]benzene (Example 13 in EP 4,374,877 A2) highlights positional effects of fluorine substitution :

  • Reactivity : Fluorine at the 1- and 3-positions may direct electrophilic substitution to the 5-position, whereas 2,3-difluoro systems favor different regioselectivity.

Data Table: Comparative Properties of Analogous Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Synthesis Method Notable Interactions
1-Bromo-4-[(3-FPh)SCH₂]Bz C₁₃H₁₀BrFS 297.19 Br (1-position), 3-FPh-SCH₂ Nucleophilic substitution Halogen bonding (Br)
cis-1,2-Bis{[4-(Py)Pyrim-SCH₂]Bz C₂₆H₂₀N₆S₂ 480.60 Dual pyridylpyrimidine-SCH₂ Base-catalyzed condensation π-π stacking (3.65–3.78 Å)
2,3-Difluoro-1-[OCH₂CH₂NMe(OMe)]Bz C₁₂H₁₆F₂NO₂ 260.26 2,3-F, methoxyethylaminoethoxy Multi-step functionalization Dipole-dipole (F, OCH₃)
Target Compound (1,3-F₂-4-[(3-FPh)SCH₂]Bz) C₁₃H₉F₃S 262.27 (estimated) 1,3-F₂, 3-FPh-SCH₂ Likely nucleophilic substitution Dipole interactions (F, S)

Research Findings and Implications

  • Synthetic Accessibility : The target compound’s synthesis may parallel methods for 1-bromo derivatives () or cis-bis compounds (), requiring thiol-halide coupling under basic conditions.
  • Electronic Properties : Fluorine’s electron-withdrawing effect could lower the HOMO-LUMO gap compared to brominated analogs, enhancing suitability as an electron-deficient scaffold in catalysis or drug design.

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